molecular formula C19H21N9O2 B2581842 2-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034313-58-9

2-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

Cat. No.: B2581842
CAS No.: 2034313-58-9
M. Wt: 407.438
InChI Key: HRKYKIBAOUMKGA-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a 1,2,4-triazole substituent, a piperazine linker, and a cyclopropyl group. The piperazine linker contributes to conformational flexibility, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

6-cyclopropyl-2-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O2/c29-18-6-3-15(14-1-2-14)24-27(18)11-19(30)26-9-7-25(8-10-26)16-4-5-17(23-22-16)28-13-20-12-21-28/h3-6,12-14H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKYKIBAOUMKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone derivatives are widely studied for their bioactivity. Below is a comparison with structurally related compounds:

Compound Substituents Key Features Reported Activity Reference
Target compound 6-cyclopropyl, 1,2,4-triazole, piperazine, oxoethyl High structural complexity; potential kinase/modulator activity Not explicitly reported
5-chloro-6-phenylpyridazin-3(2H)-one 5-chloro, 6-phenyl Simple alkyl/aryl substituents Antimicrobial, antifungal
5-chloro-6-phenyl-2-methylpyridazin-3(2H)-one (3a) 2-methyl Enhanced lipophilicity vs. parent compound Improved antifungal activity
Isorhamnetin-3-O-glycoside Flavonoid glycoside Natural product; hydroxyl and glycoside groups Antioxidant, anti-inflammatory

Key Differences

Substituent Effects: The target compound’s cyclopropyl group may confer metabolic stability compared to phenyl or methyl groups in analogues like 3a . Cyclopropane’s ring strain and sp³ hybridization can reduce oxidative metabolism. The 1,2,4-triazole moiety (absent in simpler pyridazinones) could enhance binding to metalloenzymes or receptors via nitrogen coordination .

Synthetic Accessibility: The preparation of 5-chloro-6-phenyl derivatives involves straightforward alkylation of pyridazinones with halides . In contrast, the target compound’s synthesis likely requires multi-step functionalization (e.g., introducing triazole and cyclopropyl groups), increasing synthetic complexity.

Physicochemical Properties

Property Target Compound 5-chloro-6-phenylpyridazin-3(2H)-one 3a
Molecular Weight ~450 g/mol (estimated) 220.65 g/mol 234.68 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) 1.8 2.3
Hydrogen Bond Acceptors 8 3 3

Research Findings and Limitations

  • Synthesis Challenges: No direct synthesis data for the target compound exist in the evidence. However, analogous pyridazinones are synthesized via nucleophilic substitution (e.g., alkylation with halides) .
  • Lumping Strategy: Organic compounds with similar structures (e.g., pyridazinones vs. triazole derivatives) may be "lumped" in computational models to predict properties or reactivity . However, the target compound’s unique substituents likely necessitate individualized analysis.
  • Data Gaps : The absence of direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) limits mechanistic insights.

Notes

Structural Uniqueness: The combination of cyclopropyl, triazole, and piperazine groups distinguishes this compound from simpler pyridazinones.

Theoretical vs. Empirical Data : Property predictions (e.g., LogP) are based on analogous compounds due to a lack of experimental data.

Regulatory Considerations : TRI reporting errors (e.g., zinc/lead compound revisions ) highlight the importance of accurate chemical data disclosure, which is lacking for this compound.

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